molecular formula C13H11BrN2O3 B11698957 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11698957
M. Wt: 323.14 g/mol
InChI Key: UXNPVZDVSOVIFW-VIZOYTHASA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromo group under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the Schiff base moiety.

    Medicine: Explored for potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is largely dependent on its application. For instance:

    Antimicrobial Activity: The compound may interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death.

    Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of both a bromo-substituted phenyl ring and a furan ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H11BrN2O3/c1-8-11(4-5-19-8)13(18)16-15-7-9-6-10(14)2-3-12(9)17/h2-7,17H,1H3,(H,16,18)/b15-7+

InChI Key

UXNPVZDVSOVIFW-VIZOYTHASA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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